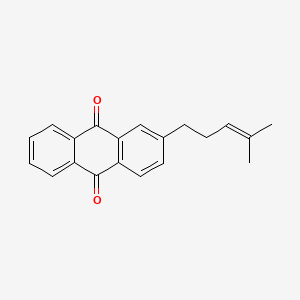

2-(4-Methyl-3-pentenyl)anthraquinone is a natural product found in Sesamum indicum with data available.

2-(4-Methyl-3-pentenyl)anthraquinone

CAS No.: 71308-16-2

Cat. No.: VC17147582

Molecular Formula: C20H18O2

Molecular Weight: 290.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 71308-16-2 |

|---|---|

| Molecular Formula | C20H18O2 |

| Molecular Weight | 290.4 g/mol |

| IUPAC Name | 2-(4-methylpent-3-enyl)anthracene-9,10-dione |

| Standard InChI | InChI=1S/C20H18O2/c1-13(2)6-5-7-14-10-11-17-18(12-14)20(22)16-9-4-3-8-15(16)19(17)21/h3-4,6,8-12H,5,7H2,1-2H3 |

| Standard InChI Key | NQVBCGTZRWHVSY-UHFFFAOYSA-N |

| Canonical SMILES | CC(=CCCC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)C |

Introduction

Structural and Chemical Properties

2-(4-Methyl-3-pentenyl)anthraquinone features a planar anthraquinone backbone (C₁₄H₈O₂) substituted at the C-2 position with a branched alkenyl group (C₆H₁₁). The conjugated π-system of the anthraquinone core contributes to its UV-Vis absorption maxima near 250–300 nm, while the hydrophobic side chain enhances solubility in nonpolar solvents. Nuclear magnetic resonance (NMR) spectra confirm the regioselectivity of the Diels-Alder reaction, with characteristic shifts for the vinylic protons (δ 5.1–5.3 ppm) and carbonyl carbons (δ 180–185 ppm) .

Synthesis and Optimization

Diels-Alder Reaction and Oxidation

The industrial synthesis of 2-(4-methyl-3-pentenyl)anthraquinone involves a two-step process:

-

Diels-Alder Cycloaddition: Naphtho-1,4-quinone reacts with myrcene (7-methyl-3-methylene-1,6-octadiene) in a [4+2] cycloaddition to form 2-(4-methyl-3-pentenyl)-1,4,11,12-tetrahydroanthraquinone .

-

Oxidation: The intermediate undergoes oxidation using oxygen or air in the presence of a dual-base system (e.g., NaOH and diethylamine) and a solvent mixture (polar/nonpolar). This step converts the tetrahydroanthraquinone to the fully aromatic anthraquinone .

Table 1: Solvent and Base Effects on Oxidation Conversion

| Example | Nonpolar Solvent | Polar Solvent | Inorganic Base (mmol) | Organic Base (mmol) | Conversion (%) |

|---|---|---|---|---|---|

| 1 | Toluene (100%) | — | — | Diethylamine (7) | 36 |

| 2 | Toluene (100%) | — | NaOH (14) | — | 2 |

| 3 | Toluene (100%) | — | NaOH (14) | Diethylamine (7) | 57 |

| 6 | Toluene (75%) | n-Butanol (25%) | NaOH (14) | Diethylamine (7) | 100 |

Key findings:

-

Combining polar (n-butanol) and nonpolar (toluene) solvents prevents precipitation, enabling complete conversion .

-

Dual-base systems (e.g., NaOH + diethylamine) enhance reaction kinetics by stabilizing intermediates .

Industrial Applications

Hydrogen Peroxide Production

2-(4-Methyl-3-pentenyl)anthraquinone serves as a hydrogen carrier in the anthraquinone process, which accounts for 95% of global H₂O₂ production. The compound undergoes reversible hydrogenation to form 2-(4-methyl-3-pentenyl)-9,10-dihydroanthraquinone, which is then oxidized back, releasing H₂O₂ . The optimized synthesis method ensures high purity, reducing downstream purification costs.

Pharmacological Research

Anticancer Chalcone Derivatives

Recent studies derivatize 2-(4-methyl-3-pentenyl)anthraquinone to synthesize chalcone hybrids. For example, 2-acetyl-5,8-dihydro-6-(4-methyl-3-pentenyl)-1,4-naphthohydroquinone-derived chalcones exhibit potent cytotoxicity against MCF-7 (breast) and HT-29 (colon) cancer cells .

Key Findings :

-

Compound 5e: IC₅₀ = 6.0 µM (MCF-7), 8.2 µM (HT-29).

-

Compound 5f: IC₅₀ = 7.5 µM (MCF-7), 9.1 µM (HT-29).

-

Molecular docking reveals strong binding (ΔG₆ᵢₙ = −9.2 to −10.5 kcal/mol) to kinase targets (e.g., EGFR, VEGFR2).

Future Directions

Ongoing research explores functionalization at the anthraquinone C-1 and C-4 positions to enhance bioactivity. Additionally, solvent-free Diels-Alder protocols and continuous-flow oxidation systems aim to improve sustainability in industrial synthesis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume